
Carbanide;iron(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Carbanide;iron(3+) can be synthesized through several methods. One common approach involves the reaction of iron(III) chloride (FeCl₃) with methyl lithium (CH₃Li) in an anhydrous environment. The reaction typically proceeds as follows:
FeCl3+3CH3Li→CH3Fe+3LiCl
This reaction requires strict anhydrous conditions to prevent the hydrolysis of the reagents and the product.
Industrial Production Methods: Industrial production of carbanide;iron(3+) is less common due to the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory settings with precise control over temperature and moisture levels to ensure the purity and stability of the compound.
化学反应分析
Types of Reactions: Carbanide;iron(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) or other oxidizing agents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated compounds (e.g., alkyl halides) are often used in substitution reactions.
Major Products Formed:
Oxidation: Iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: Iron(II) compounds and methane (CH₄).
Substitution: Various alkyl or aryl iron compounds depending on the substituent used.
科学研究应用
Carbanide;iron(3+) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Research into its potential as a model compound for studying iron-containing enzymes and their mechanisms.
Medicine: Investigations into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
作用机制
The mechanism by which carbanide;iron(3+) exerts its effects involves the interaction of the iron center with various substrates. The iron(3+) ion can coordinate with different ligands, facilitating various chemical transformations. The carbanide ion (CH₃⁻) can act as a nucleophile, participating in substitution reactions and forming new carbon-iron bonds. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
相似化合物的比较
Carbanide;iron(3+) can be compared with other similar compounds, such as:
Methylcobalt(III) (CH₃Co): Similar in structure but with cobalt instead of iron. It exhibits different reactivity due to the different electronic properties of cobalt.
Methylnickel(III) (CH₃Ni): Another similar compound with nickel. It has unique catalytic properties distinct from those of carbanide;iron(3+).
Methylmanganese(III) (CH₃Mn): Similar in structure but with manganese. It is used in different catalytic and synthetic applications.
Carbanide;iron(3+) is unique due to the specific electronic configuration of iron(3+), which influences its reactivity and the types of reactions it can catalyze. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds.
属性
CAS 编号 |
129965-27-1 |
|---|---|
分子式 |
C2H6Fe+ |
分子量 |
85.91 g/mol |
IUPAC 名称 |
carbanide;iron(3+) |
InChI |
InChI=1S/2CH3.Fe/h2*1H3;/q2*-1;+3 |
InChI 键 |
HYRLTEBWALXELR-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


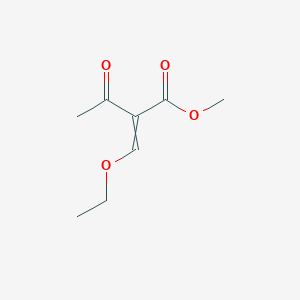
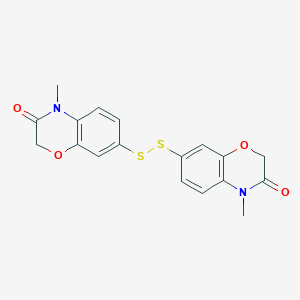
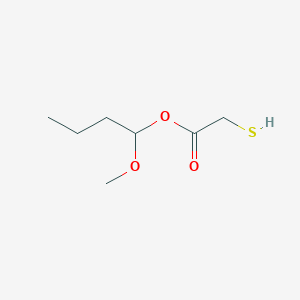
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
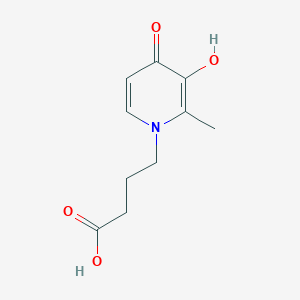
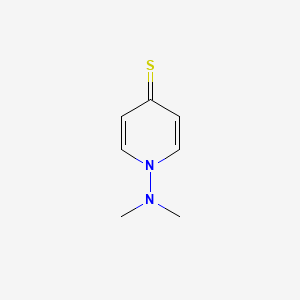
silane](/img/structure/B14277367.png)
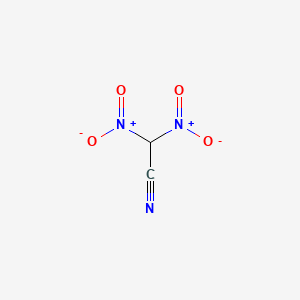
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

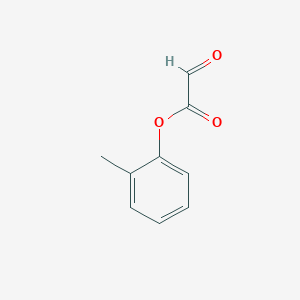
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
